Structure Elucidation of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Technical Guide
Structure Elucidation of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a key chiral building block in modern medicinal chemistry, valued for its stereochemically defined piperazine scaffold. This document provides an in-depth technical guide to its structure, synthesis, and comprehensive characterization. Detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations are presented to aid researchers in its synthesis and structural verification. The role of this intermediate as a component in advanced molecular architectures, such as protein degrader building blocks, is also discussed.
Introduction and Chemical Structure
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, with CAS Number 194032-41-2, is a mono-Boc-protected derivative of cis-2,5-dimethylpiperazine.[1] The (2R,5S) designation defines the absolute stereochemistry at the two chiral centers, C2 and C5, resulting in a cis configuration where the methyl groups are on the same side of the piperazine ring. This specific stereoisomer is a valuable synthetic intermediate, particularly for constructing complex molecules where precise three-dimensional orientation is critical for biological activity.[1] Its molecular formula is C₁₁H₂₂N₂O₂ with a molecular weight of 214.31 g/mol .[1]
The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the remaining free N-H position, making it a versatile tool in multi-step syntheses.
Caption: Chemical Structure of the title compound.
Synthesis Pathway
A common synthetic route to obtain (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves a multi-step process that begins with L-alanine methyl ester hydrochloride.[2] The key steps include N-benzylation, cyclization to form a piperazine-2,5-dione, reduction, Boc-protection, and a final debenzylation to yield the target compound.[2] This pathway ensures the correct stereochemistry is established from the chiral pool starting material.
Caption: General synthetic workflow for the target compound.
Experimental Protocols
The following protocols are representative procedures for the synthesis and characterization of the title compound.
Synthesis: Debenzylation of (2R,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate[2]
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Reaction Setup: In a round-bottom flask, dissolve (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate (e.g., 2.0 g, 6.57 mmol) in methanol (60 mL) under an argon atmosphere.
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Reagent Addition: Add 10% palladium on carbon (e.g., 670 mg) followed by formic acid (e.g., 1.5 g, 32.9 mmol).
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Reaction: Stir the suspension vigorously at room temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Extraction: Concentrate the filtrate under reduced pressure. To the resulting residue, add chloroform and a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with chloroform.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound, which can be further purified by silica gel column chromatography if necessary.
Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a sample (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).
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Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Process the data to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.
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Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Analyze using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the [M+H]⁺ ion.
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Infrared (IR) Spectroscopy:
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Obtain the spectrum of the neat oil sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Record the spectrum from 4000 to 400 cm⁻¹ and identify characteristic absorption frequencies (ν) in cm⁻¹.
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Structure Elucidation and Data
The definitive structure of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is confirmed by a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the molecular framework. The signals for the two diastereotopic methyl groups, the bulky tert-butyl group, and the piperazine ring protons are all observable and confirm the cis-relationship of the substituents.
Table 1: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |
|---|---|---|---|---|---|
| 4.08-4.14 | m | - | 1H | H-2 or H-5 | [2] |
| 3.54 | dd | 2.0, 13.4 | 1H | Ring CH | [2] |
| 3.18-3.23 | m | - | 2H | Ring CH₂ | [2] |
| 3.03-3.15 | m | - | 1H | H-2 or H-5 | [2] |
| 2.48 | dd | 2.9, 13.0 | 1H | Ring CH | [2] |
| 1.46 | s | - | 9H | C(CH₃)₃ | [2] |
| 1.21 | d | 6.8 | 3H | CH₃ | [2] |
| 1.17 | d | 6.6 | 3H | CH₃ | [2] |
(Solvent: CDCl₃)
¹³C NMR, MS, and IR Data
While comprehensive, peer-reviewed spectroscopic data for this specific isomer is not widely available in the public domain, the expected data can be inferred for structural confirmation. The following tables present the expected values based on the known structure and data from similar compounds.
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 | C=O (Carbamate) |
| ~80 | C (CH₃)₃ |
| ~50-55 | C-2, C-5 |
| ~45-50 | C-3, C-6 |
| ~28 | C(C H₃)₃ |
| ~18-22 | CH₃ (at C2, C5) |
(Predicted values based on analogous structures)
Table 3: Expected Mass Spectrometry Data
| m/z | Ion |
|---|---|
| 215.17 | [M+H]⁺ |
| 159.13 | [M-C₄H₈+H]⁺ (Loss of isobutylene) |
| 115.12 | [M-Boc+H]⁺ |
(Predicted values for C₁₁H₂₂N₂O₂)
Table 4: Expected IR Spectroscopy Data
| Frequency (ν, cm⁻¹) | Assignment |
|---|---|
| ~3340 | N-H Stretch |
| ~2970 | C-H Stretch (Aliphatic) |
| ~1690 | C=O Stretch (Carbamate) |
| ~1415 | C-N Stretch |
| ~1160 | C-O Stretch |
(Predicted values based on analogous structures)
Application in Drug Development
This molecule is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related therapeutic modalities. In this context, the piperazine core acts as a rigid and stereochemically defined linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.
Caption: Role as a building block in PROTAC synthesis.
Conclusion
The structural elucidation of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate relies on a synergistic application of modern spectroscopic methods. This guide provides the necessary synthetic protocols and characterization data to support researchers in utilizing this important chiral intermediate. Its defined stereochemistry and versatile chemical handles make it an indispensable tool in the development of sophisticated and precisely engineered therapeutic agents.
